molecular formula C12H15N3O B514929 2-Morpholin-4-ylmethyl-1H-benzoimidazole CAS No. 50722-89-9

2-Morpholin-4-ylmethyl-1H-benzoimidazole

Cat. No.: B514929
CAS No.: 50722-89-9
M. Wt: 217.27g/mol
InChI Key: WBDCCRNAPCOHAV-UHFFFAOYSA-N
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Description

2-Morpholin-4-ylmethyl-1H-benzoimidazole is a synthetically versatile chemical scaffold that merges the privileged benzimidazole pharmacophore with a morpholine moiety. The benzimidazole core is a key structural element in numerous bioactive molecules due to its resemblance to naturally occurring purine bases, allowing it to interact readily with biopolymers in living systems . This structural similarity makes it an indispensable anchor for developing new pharmacologically active compounds . The incorporation of the morpholine ring is a strategic modification known to enhance physicochemical properties and contribute to significant biological activity . This molecular framework serves as a critical precursor and intermediate in organic and medicinal chemistry research for constructing more complex, target-oriented molecules. Its primary research value lies in its application as a key synthon for developing potential therapeutic agents. Studies on analogous structures have demonstrated promise in several areas: - Enzyme Inhibition: Benzimidazole-morpholine hybrids are investigated as potent inhibitors for enzymes like α-glucosidase, which is a target for managing type 2 diabetes , and acetylcholinesterase (AChE), relevant to Alzheimer's disease research . - Antimicrobial Research: Derivatives containing this scaffold have shown significant in vitro activity against a panel of bacterial and fungal pathogens, making them a focus in the fight against antimicrobial resistance (AMR) . The mechanism is often associated with disrupting essential microbial enzymes, such as enoyl-acyl carrier protein (ACP) reductase . - Anti-inflammatory and COX Inhibition: Some related benzimidazole-morpholine compounds exhibit inhibitory potential against cyclooxygenase (COX-1 and COX-2) enzymes, suggesting value as leads for new anti-inflammatory agents . The mechanism of action for any given derivative is highly structure-dependent, but generally stems from the compound's ability to bind to specific enzymatic active sites or biological receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking, facilitated by both the benzimidazole and morpholine components . This compound is presented as a high-quality building block for drug discovery programs, chemical biology probes, and structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-4-11-10(3-1)13-12(14-11)9-15-5-7-16-8-6-15/h1-4H,5-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDCCRNAPCOHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Morpholin 4 Ylmethyl 1h Benzoimidazole and Analogues

Classical and Conventional Synthesis Routes for 2-Substituted Benzimidazoles

Traditional methods for synthesizing the benzimidazole (B57391) core primarily rely on the condensation of ortho-phenylenediamines with various carbonyl-containing compounds. These foundational reactions, though often requiring harsh conditions, are still widely referenced and utilized.

Condensation Reactions Utilizing o-Phenylenediamine (B120857) Precursors

The most fundamental approach to the benzimidazole ring system is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid. colab.wswikipedia.orgsemanticscholar.org This reaction typically requires heating, often in the presence of a strong acid like hydrochloric acid or polyphosphoric acid, to facilitate the cyclodehydration. colab.wssphinxsai.com The general mechanism involves the initial formation of a mono-acylamino aniline, which then undergoes intramolecular cyclization and dehydration to yield the final benzimidazole product. wikipedia.org While effective for a range of aliphatic and aromatic carboxylic acids, classical Phillips-Ladenburg conditions can be harsh, sometimes requiring temperatures above 180°C. colab.wssemanticscholar.org

Another classical method is the Weidenhagen reaction, which utilizes aldehydes instead of carboxylic acids. semanticscholar.orgthieme-connect.com The condensation of o-phenylenediamine with an aldehyde first forms a Schiff base, which is then oxidatively cyclized to the benzimidazole. orientjchem.org This process often necessitates an oxidizing agent. thieme-connect.com

Table 1: Comparison of Classical Benzimidazole Synthesis Routes
Reaction NameReactantsTypical ConditionsKey Features
Phillips-Ladenburg Reactiono-Phenylenediamine + Carboxylic AcidHigh temperature (e.g., >180°C), strong acid (e.g., HCl, PPA)Direct formation from carboxylic acids; can require harsh conditions. colab.wssemanticscholar.org
Weidenhagen Reactiono-Phenylenediamine + AldehydePresence of an oxidizing agent (e.g., copper acetate)Two-step process involving Schiff base formation and oxidative cyclization. semanticscholar.orgorientjchem.org

Strategic Incorporation of the Morpholine (B109124) Moiety via Mannich Reaction/Aminomethylation

To synthesize the target compound, 2-Morpholin-4-ylmethyl-1H-benzoimidazole, a crucial step is the introduction of the morpholinomethyl group at the N-1 position of the pre-formed benzimidazole ring. The Mannich reaction is the quintessential method for this type of aminomethylation. chitkara.edu.inepa.gov

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, the N-H of the benzimidazole ring), formaldehyde (B43269) (a non-enolizable aldehyde), and a secondary amine (morpholine). epa.govyoutube.com The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and morpholine. youtube.com The benzimidazole anion, acting as a nucleophile, then attacks this iminium ion, forming a new carbon-nitrogen bond and yielding the desired N-Mannich base. chitkara.edu.inclockss.org This reaction is highly effective for creating beta-amino ketone compounds and their analogs. epa.gov The synthesis is typically carried out by refluxing the three components in a suitable solvent like ethanol. nih.gov

Advanced and Green Synthetic Approaches

In response to the limitations of classical methods, such as long reaction times and the use of hazardous reagents, modern synthetic chemistry has focused on developing more efficient and environmentally friendly protocols. chemmethod.comchemmethod.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.comtandfonline.com For benzimidazole synthesis, microwave irradiation significantly reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. tandfonline.comresearchgate.net The condensation of o-phenylenediamines with aldehydes or carboxylic acids can be performed efficiently under microwave conditions, sometimes even in the absence of a solvent. tandfonline.comdergipark.org.tr This technique has been successfully applied to produce a wide array of 2-substituted benzimidazoles. tandfonline.comresearchgate.net The key advantages include rapid heating, which leads to shorter reaction times, cleaner reactions with fewer by-products, and often easier work-up procedures. tandfonline.com

Table 2: Microwave-Assisted vs. Conventional Synthesis of 2-Substituted Benzimidazoles
ParameterConventional Heating (Reflux)Microwave Irradiation
Reaction Time3–4.5 hours tandfonline.com24–60 seconds tandfonline.com
YieldGenerally lower, with by-products tandfonline.comHigh yields (70-80% or more) tandfonline.comtandfonline.com
ConditionsOften requires solvents and longer heating sphinxsai.comCan be performed under solvent-free conditions tandfonline.com

Catalytic Synthesis Utilizing Heterogeneous and Lewis Acid Catalysts

The use of catalysts offers a greener and more efficient alternative to stoichiometric reagents. Both Lewis acid and heterogeneous catalysts have been extensively explored for benzimidazole synthesis. mdpi.comdoi.org

Lewis acids such as ZrCl₄, SnCl₄·5H₂O, TiCl₄, and BF₃·Et₂O have demonstrated high catalytic activity in the reaction between o-phenylenediamines and orthoesters to form benzimidazoles. researchgate.net Metal triflates, like Sc(OTf)₃, are also effective catalysts for the condensation of o-phenylenediamines with aldehydes. rsc.orgresearchgate.net

Heterogeneous catalysts are particularly attractive from a green chemistry perspective because they can be easily recovered and reused, minimizing waste. doi.orgresearchgate.net A wide variety of solid-supported catalysts have been developed, including:

Nanoparticles: Supported gold (Au/TiO₂) mdpi.com and copper (CuI) nanoparticles have been used to mediate the synthesis of 2-substituted benzimidazoles, often using molecular oxygen as the oxidant. growingscience.com Magnetically recoverable nanoparticles like Fe₃O₄ have also been employed to facilitate catalyst separation. doi.orggrowingscience.com

Zeolites: These microporous materials can act as efficient catalysts under microwave irradiation. dergipark.org.tr

Engineered Supports: Materials like MgO supported on dendritic fibrous nanosilica (MgO@DFNS) have been engineered to catalyze the one-pot synthesis of benzimidazole derivatives under mild, green conditions. rsc.org

These catalytic methods often proceed under milder conditions, with shorter reaction times and excellent yields. doi.orgnih.gov

Green Chemistry Principles in Compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. chemmethod.comchemmethod.com In the context of benzimidazole synthesis, this has led to several innovations:

Use of Green Solvents: Water, polyethylene (B3416737) glycol (PEG), and ionic liquids are increasingly used as environmentally benign alternatives to conventional volatile organic solvents. chemmethod.commdpi.com Some procedures occur exclusively in water, avoiding the need for any additional catalyst. sphinxsai.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often facilitated by microwave irradiation or grinding, minimizes waste and simplifies product purification. tandfonline.comnih.gov

Use of Reusable Catalysts: As mentioned, heterogeneous catalysts are a cornerstone of green synthesis, allowing for multiple reaction cycles without significant loss of activity. doi.orgresearchgate.net

Energy Efficiency: Microwave-assisted synthesis is more energy-efficient than conventional heating. tandfonline.com

The adoption of these green principles makes the synthesis of compounds like this compound more sustainable and economically viable. sphinxsai.comgrowingscience.com

Advanced Spectroscopic and Analytical Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific, publicly available experimental data for the advanced spectroscopic and analytical characterization of this compound (CAS 3323-63-9) is insufficient to construct a detailed article according to the requested outline.

The instructions require a thorough and scientifically accurate article based on detailed research findings, including data tables for various analytical techniques such as ¹H-NMR, ¹³C-NMR, HRMS, FT-IR, and PXRD. Despite extensive searches for publications detailing the synthesis and characterization of this specific compound, the necessary spectral data could not be located.

Scientific articles on related but structurally distinct benzimidazole-morpholine derivatives exist. For instance, studies on compounds where the morpholine group is attached at the N-1 position of the benzimidazole ring via different linkers have been published, and these include detailed spectroscopic analysis. However, this information is not directly applicable to this compound and, in adherence with the strict instructions to focus solely on the specified compound, cannot be used to generate the requested content.

Without access to the primary ¹H-NMR and ¹³C-NMR spectra, high-resolution mass spectrometry data, FT-IR vibrational frequencies, and powder X-ray diffraction patterns for this compound, it is not possible to provide the in-depth analysis and data tables required for each section and subsection of the outlined article. Proceeding without this data would lead to a speculative and scientifically unsubstantiated document, which would contradict the core requirements of accuracy and adherence to factual research findings.

Therefore, the generation of the requested article cannot be completed at this time due to the absence of the necessary experimental data in the available scientific literature.

Advanced Spectroscopic and Analytical Characterization of 2 Morpholin 4 Ylmethyl 1h Benzoimidazole

Advanced Solid-State Characterization Techniques

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is a crucial analytical technique used to determine the thermal stability of a material and to characterize its decomposition behavior as a function of temperature. While specific experimental TGA data for 2-Morpholin-4-ylmethyl-1H-benzoimidazole is not extensively available in publicly accessible literature, the thermal behavior of related benzimidazole (B57391) and imidazoline derivatives has been investigated. Based on the analysis of structurally similar compounds, a representative thermal decomposition profile for this compound can be projected.

The thermal decomposition of analogous heterocyclic compounds, such as certain imidazoline hybrids, has been observed to occur in multiple stages when analyzed in an oxidizing atmosphere like air. nih.gov Typically, the initial mass loss is associated with the evaporation of moisture or residual solvents at lower temperatures. The primary decomposition often involves the cleavage of the more labile bonds within the molecule, followed by the breakdown of the core heterocyclic structure at higher temperatures.

For this compound, the decomposition process in an inert atmosphere is anticipated to proceed through distinct steps. The initial stage would likely involve the fragmentation of the morpholinomethyl substituent from the benzimidazole core. This is because the C-N bond connecting the morpholine (B109124) ring to the methylene (B1212753) bridge and the C-N bond linking the methylene bridge to the benzimidazole ring are generally more susceptible to thermal cleavage than the bonds within the aromatic benzimidazole ring system. Subsequent decomposition at higher temperatures would then lead to the breakdown of the benzimidazole ring itself.

In an oxidizing atmosphere, the decomposition process is expected to be more complex, potentially involving three or more stages. nih.gov The initial loss of the morpholinomethyl group would be followed by the oxidative degradation of the benzimidazole nucleus and the eventual combustion of any remaining organic residues.

A hypothetical thermogravimetric analysis of this compound under an inert nitrogen atmosphere with a heating rate of 10 °C/min is presented in the table below. This data is illustrative and based on the general thermal behavior of related benzimidazole derivatives.

Temperature Range (°C)Weight Loss (%)Decomposition StageProbable Lost Fragment
180 - 250~40%First StageMorpholinomethyl group
250 - 450~50%Second StageBenzimidazole ring fragmentation
> 450~10%Final StageResidual char

Table 1: Hypothetical TGA Data for this compound

It is important to note that the exact decomposition temperatures and the percentage of weight loss for each stage can be influenced by various factors, including the heating rate, the atmosphere, and the presence of any impurities. Therefore, experimental verification is necessary to establish the precise thermal decomposition profile of this compound.

Structure Activity Relationship Sar Studies and Rational Design of 2 Morpholin 4 Ylmethyl 1h Benzoimidazole Derivatives

Influence of Substituents on Biological Activity

The biological activity of 2-morpholin-4-ylmethyl-1H-benzoimidazole derivatives is highly sensitive to the nature and position of substituents on the benzimidazole (B57391) core and the morpholine (B109124) ring. nih.govresearchgate.net

The N-1 position of the benzimidazole ring is a critical site for substitution, and modifications here can dramatically alter the compound's biological profile. Research has shown that introducing various substituents at this position significantly influences the molecule's inhibitory potential against different enzymes.

For instance, a series of novel 1,2,3-trisubstituted benzimidazolium salts were synthesized where the N-1 position was substituted with a benzyl (B1604629) group and the N-3 position with a substituted phenylamino-oxoethyl group. nih.gov These compounds were evaluated for their α-glucosidase inhibitory activity. The results indicated that the nature of the substituent on the phenyl ring of the N-3 side chain played a key role, but the N-1 benzyl group was a constant feature in this highly active series. nih.gov

In another study, a series of 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoles was synthesized to explore their anti-inflammatory activity. nih.gov This modification at the N-1 position, introducing a methyl-linked oxadiazole ring, proved effective. The compound 1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5g) emerged as the most potent anti-inflammatory agent in the series, with 74.17% inhibition in a carrageenan-induced rat paw edema test and a significant COX-2 inhibition IC50 value of 8.00μM. nih.gov This highlights that bulky and complex heterocyclic systems at the N-1 position can lead to potent biological activity. nih.gov

The following table presents data on N-1 substituted derivatives and their α-glucosidase inhibitory activity. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of N-1 and N-3 Substituted Benzimidazolium Salts

Compound Substituent (on phenylamino-oxoethyl at N-3) IC50 (µM)
5d 4-bromo 15 ± 0.030
5f 3-nitro 19 ± 0.060
5h 2,4-dichloro 21 ± 0.076
5g 4-chloro 25 ± 0.106
5k 2-nitro 26 ± 0.035
5e 4-fluoro 30 ± 0.110
Acarbose (Standard) - 58.8 ± 0.012

While the parent compound is this compound, a significant body of research exists on derivatives where the C-2 position of the benzimidazole scaffold is occupied by a substituted phenyl ring. researchgate.netnih.gov These studies provide valuable insights into the SAR at this crucial position. Variations in the electronic properties (electron-donating or electron-withdrawing) and the steric bulk of substituents on the C-2 phenyl ring have been shown to modulate anticancer and antimicrobial activities. nih.gov

For example, studies on 2-(substituted-phenyl)benzimidazole derivatives revealed that the presence of electron-withdrawing and -donating groups on the phenyl ring system, as well as on the benzimidazole scaffold, led to variations in IC50 values against different human cancer cell lines. nih.gov In one series, it was noted that a methyl group at the 5-position of the benzimidazole ring was crucial for enhancing bioactivity. nih.gov

In a different study focusing on dual-acting inhibitors, a series of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives were synthesized. mdpi.com Although the morpholine moiety is attached via an ethyl linker to the N-1 position in this case, the SAR at the C-2 phenyl position is still informative. The study found that compounds with a 4-ethoxyphenyl (2j) or a 4-chlorophenyl (2c) substituent at the C-2 phenyl position exhibited notable inhibitory potential on both cholinesterase and monoamine oxidase B enzymes. mdpi.com

The following table shows the COX-2 inhibitory activity of derivatives where a substituted phenyl is part of an oxadiazole ring attached to the N-1 position, illustrating the impact of phenyl substitution in the broader scaffold. nih.gov

Table 2: COX-2 Inhibition by N-1 Substituted Benzimidazole-Morpholine Derivatives

Compound Substituent on Phenyl Ring of Oxadiazole Moiety COX-2 Inhibition IC50 (µM)
5g 2-Chloro 8.00
5o 4-Hydroxy-3-methoxy 11.4
5q 3,4,5-Trimethoxy 13.7

The morpholine ring is a key pharmacophore that is widely incorporated into bioactive molecules to enhance their pharmacological profiles. nih.gove3s-conferences.orgbohrium.com It is a versatile moiety that can improve properties like metabolic stability and aqueous solubility. sci-hub.se In the context of this compound derivatives, the morpholine ring is crucial for activity, often participating directly in binding to the target protein. nih.govnih.gov

Molecular docking studies frequently show the morpholine ring and its heteroatoms playing a vital role in forming interactions within the active site of an enzyme. nih.gov For example, in a study of benzimidazole derivatives as COX-2 inhibitors, docking simulations revealed that the morpholine ring, along with an oxadiazole ring linked to the benzimidazole nucleus, plays an important role in binding with the enzyme. nih.gov The ability of the morpholine oxygen to act as a hydrogen bond acceptor is a key feature of its contribution to molecular recognition.

While direct substitutions on the morpholine ring of this specific benzimidazole class are less commonly reported in the provided sources, the general principle in medicinal chemistry is that such modifications can be used to fine-tune a compound's properties. For instance, adding substituents can alter the basicity of the morpholine nitrogen and the lipophilicity of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic profile. sci-hub.se The replacement of the morpholine ring with other heterocyclic systems, such as piperidine (B6355638) or N-substituted piperazines, is another common strategy to explore the SAR and optimize activity. nih.gov

Computational Chemistry Approaches in SAR

Computational methods are indispensable tools for elucidating SAR, allowing for the prediction of biological activity and the exploration of ligand-target interactions at a molecular level.

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use calculated molecular descriptors—such as electronic, steric, and lipophilic properties—to predict the activity of new, unsynthesized compounds.

For heterocyclic compounds similar to benzimidazole derivatives, QSAR models have been successfully developed. nih.gov For example, in a study on 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors, a QSAR model was built that revealed the importance of descriptors like absolute electronegativity and water solubility in determining inhibitory activity. nih.gov The resulting model demonstrated high predictive accuracy (R² = 0.849), showcasing the power of this approach to guide the design of more potent inhibitors. nih.gov Although a specific QSAR study focused solely on this compound was not detailed in the provided sources, the principles are directly applicable for optimizing its derivatives.

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method provides critical insights into the binding mode and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govmdpi.com

Numerous studies on this compound derivatives have employed molecular docking to understand their mechanism of action.

COX-2 Inhibition: In the development of anti-inflammatory agents, docking studies of a benzimidazole-morpholine derivative (compound 5g) into the active site of the COX-2 enzyme showed that the morpholine and oxadiazole rings were key to binding. nih.gov

α-Glucosidase Inhibition: For a series of benzimidazolium salts designed as α-glucosidase inhibitors, docking simulations were performed to explore the mechanism of enzyme inhibition. nih.gov The most active compound, 5d, which had the lowest IC50 value, was shown to fit well within the binding pocket of the enzyme, elucidating the structural basis for its potent activity. nih.gov

Dual-Target Inhibition: Docking analyses were also used to investigate how certain 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives could act as dual inhibitors of cholinesterases and monoamine oxidase B, providing a rationale for their multi-target activity. mdpi.com

These simulations are crucial for rational drug design, as they allow researchers to visualize and analyze ligand-target interactions, thereby guiding the modification of lead compounds to improve their binding affinity and selectivity. nih.govmdpi.com

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are computational techniques that correlate the biological activity of molecules with their 3D physicochemical properties. slideshare.net Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are pivotal in understanding the structural requirements for ligand-receptor binding. slideshare.net

CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA provides a more comprehensive analysis by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. slideshare.net These models generate contour maps that visualize regions where modifications to the molecular structure could enhance or diminish biological activity.

For the broader class of benzimidazole derivatives, these methods have been successfully applied to build predictive models for designing novel ligands. nih.govnih.gov In a study on benzimidazole derivatives with affinity for the CB2 cannabinoid receptor, both CoMFA and CoMSIA models demonstrated high statistical robustness and strong external predictability. nih.gov The analysis provided valuable information regarding the steric, electrostatic, and hydrophobic properties necessary for potent and selective CB2 ligands. nih.gov Similarly, a 3D-QSAR model for benzimidazole derivatives acting on the serotonin (B10506) 5-HT₄ receptor was developed using CoMFA, which aided in identifying key structural elements for high affinity. nih.gov

A study on benzimidazole-4-carboxamides and carboxylates as 5-HT₄ receptor antagonists yielded a highly predictive 3D-QSAR model with significant contributions from steric (43.5%) and electrostatic (50.3%) fields. capes.gov.br

TargetMethodologyKey Statistical ParametersPrimary Field Contributions
CB2 Cannabinoid ReceptorCoMFA & CoMSIAr²pred = 0.919 (CoMFA), 0.908 (CoMSIA) nih.govSteric, Electrostatic, Hydrophobic nih.gov
Serotonin 5-HT₄ ReceptorCoMFAq² = 0.789, r² = 0.997 capes.gov.brSteric (43.5%), Electrostatic (50.3%) capes.gov.br

Analysis of Non-Covalent Interactions (Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)

The binding affinity and specificity of a ligand are governed by a complex network of non-covalent interactions with its target receptor. Detailed computational simulations of benzimidazole derivatives docked into receptor models have elucidated these critical interactions.

In a model of the 5-HT₄ receptor, the binding of benzimidazole derivatives was stabilized by several key non-covalent interactions: capes.gov.br

Ionic Interactions: A crucial ionic bond forms between the positively charged nitrogen of the ligand's piperidine ring (a common bioisostere for the morpholine ring) and the negatively charged carboxylate group of an aspartic acid residue (Asp3.32). capes.gov.br

Hydrogen Bonding: Hydrogen bonds are critical for orienting the ligand within the binding pocket. For example, the carbonyl oxygen of benzimidazole-4-carboxamide derivatives can act as a hydrogen bond acceptor, interacting with the hydroxyl group of a serine residue (Ser5.43). capes.gov.br Furthermore, the NH group of an asparagine residue (Asn6.55) can form a hydrogen bond with the aromatic system of the carboxamides. capes.gov.br

Pi-Pi and Pi-Sigma Stacking: The aromatic benzimidazole core participates in stacking interactions. A π–σ stacking interaction was identified between the benzimidazole system of the ligand and the benzene (B151609) ring of a tyrosine residue (Tyr5.38), contributing to binding affinity. capes.gov.br

Interaction TypeLigand Moiety InvolvedReceptor Amino Acid Residue
Ionic InteractionProtonated Piperidine Nitrogen capes.gov.brAspartic Acid (Asp3.32) capes.gov.br
Hydrogen BondCarbonyl Oxygen capes.gov.brSerine (Ser5.43) capes.gov.br
Hydrogen BondAromatic Ring System capes.gov.brAsparagine (Asn6.55) capes.gov.br
π–σ StackingBenzimidazole Ring System capes.gov.brTyrosine (Tyr5.38) capes.gov.br

Design Principles for Enhanced Target Specificity and Efficacy

The insights gained from SAR and non-covalent interaction analyses form the foundation for rational drug design. The goal is to synthesize new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.

Key design principles include:

Scaffold Selection for Specificity: The choice of the core scaffold is fundamental. For instance, in the development of GABA-A receptor modulators, the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold was specifically identified as a promising template that shows a preference for the α1/γ2 interface of the receptor, thereby enhancing specificity. nih.gov

Targeting Key Interactions: A primary principle is to design molecules that maintain or strengthen the crucial non-covalent interactions identified in binding models. This includes incorporating basic amine groups like morpholine or piperidine to form key ionic bonds and ensuring the presence of hydrogen bond donors and acceptors at appropriate positions. capes.gov.br

Strategic Substitutions: The rational design of 2-phenyl-1H-benzo[d]imidazole derivatives as inhibitors of 17β-HSD10 for potential use in Alzheimer's disease involved synthesizing a series of 44 compounds with various substitutions to probe the structure-activity relationship. rsc.org This systematic approach led to the identification of a compound with high inhibitory efficacy and low toxicity. rsc.org

Design PrincipleExample StrategyIntended Outcome
Scaffold Hopping/SelectionUtilizing a 2-phenyl-1H-benzo[d]imidazole core nih.govEnhanced target specificity (e.g., for GABA-A α1/γ2 interface) nih.gov
Interaction-Based DesignIncorporating a basic amine (morpholine/piperidine) capes.gov.brFormation of critical ionic bonds with receptor residues like Aspartic Acid capes.gov.br
Systematic SubstitutionVarying substituents on the phenyl and benzimidazole rings rsc.orgOptimization of potency and reduction of toxicity rsc.org
Metabolic Stability EnhancementModifying metabolically liable sites on the scaffold nih.govImproved pharmacokinetic profile and reduced biotransformation nih.gov

Molecular Mechanisms of Action and Biological Pathways Targeted by 2 Morpholin 4 Ylmethyl 1h Benzoimidazole Analogues

Enzyme Inhibition Profiles

Analogues of 2-Morpholin-4-ylmethyl-1H-benzoimidazole have been investigated for their inhibitory effects on a wide range of enzymes. The benzimidazole (B57391) core, often combined with a morpholine (B109124) moiety, serves as a versatile scaffold for designing inhibitors that can target different enzyme active sites with varying degrees of potency and selectivity.

Inhibition of Cyclooxygenase (COX-1, COX-2) Enzymes

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.

A series of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives have been synthesized and evaluated for their inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov Among the tested compounds, some have shown promising inhibitory potential. For instance, the derivative 2b demonstrated IC50 values of 8.096 µM and 8.369 µM against COX-1 and COX-2, respectively. nih.gov Another compound, 2j, exhibited IC50 values of 14.18 µM for COX-1 and 13.09 µM for COX-2. nih.gov These findings are comparable to the reference drugs ibuprofen and nimesulide, indicating that these benzimidazole-morpholine hybrids are potential candidates for the development of new anti-inflammatory agents. nih.gov

Other benzimidazole derivatives have also been explored as selective COX-2 inhibitors. A series of 1-{(5-substituted-alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl}-2-(piperidin-1-ylmethyl)-1H-benzimidazoles were screened, and several compounds were identified as potent COX-2 inhibitors with IC50 values in the range of 0.06-0.81 μM. erdogan.edu.tr Specifically, compounds 5h and 5j showed significant in vivo anti-inflammatory activity. erdogan.edu.tr Furthermore, novel benzimidazole-thiazole hybrids have exhibited significant COX-2 inhibition with IC50 values ranging from 0.045 to 0.075 µM and high selectivity indices. ijpsr.com

Inhibition of COX-1 and COX-2 by this compound Analogues and Other Benzimidazole Derivatives
CompoundTarget EnzymeIC50 (µM)Selectivity Index (SI)Reference
Compound 2bCOX-18.096- nih.gov
Compound 2bCOX-28.369- nih.gov
Compound 2jCOX-114.18- nih.gov
Compound 2jCOX-213.09- nih.gov
Benzimidazole-thiazole hybrid 15bCOX-20.045294 ijpsr.com
Compound 5h, 5i, 5j, 5lCOX-20.06-0.81- erdogan.edu.tr

Cholinesterase (AChE) and Monoamine Oxidase (MAO-A, MAO-B) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Monoamine oxidases (MAO-A and MAO-B) are involved in the metabolism of monoamine neurotransmitters, and their inhibitors are used to treat depression and neurodegenerative disorders like Parkinson's disease.

The inhibitory potential of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives against AChE, MAO-A, and MAO-B has been investigated. erdogan.edu.tr However, in this particular study, none of the synthesized compounds exhibited more than 50% inhibition, and therefore their IC50 values were not determined, suggesting they may not be potent inhibitors for these specific enzymes. erdogan.edu.tr

In a different study, novel morpholine dithiocarbamate derivatives bearing a benzimidazole moiety were synthesized and tested for their anticholinesterase activity. ijpsr.com Compound 2d from this series demonstrated dual inhibitory activity, with 78% inhibition of AChE and 70.71% inhibition of BChE. ijpsr.com

Research into other benzimidazole derivatives has shown more promising results for MAO inhibition. A series of novel benzimidazole derivatives were designed as human MAO-B (hMAO-B) inhibitors. nih.gov Compound 16d from this series was identified as the most potent hMAO-B inhibitor with an IC50 value of 67.3 nM, which is comparable to the known MAO-B inhibitor safinamide (IC50 = 42.6 nM). nih.gov This compound also showed high selectivity for hMAO-B over hMAO-A, with a selectivity index greater than 387. nih.gov

Inhibition of Cholinesterases and Monoamine Oxidases by Benzimidazole Analogues
CompoundTarget EnzymeInhibition DataReference
Compound 2d (morpholine dithiocarbamate derivative)AChE78% inhibition ijpsr.com
Compound 2d (morpholine dithiocarbamate derivative)BChE70.71% inhibition ijpsr.com
Compound 16dhMAO-BIC50 = 67.3 nM nih.gov

Inhibition of Enzymes in Infectious Disease Pathways (e.g., Enoyl-acyl carrier protein (ACP) reductase, Glucosamine-6-phosphate synthase, D-Alanyl-D-Alanine dipeptidase, Dihydrofolate Reductase)

The benzimidazole scaffold is a key component in many antimicrobial agents. Analogues of this compound have been investigated for their potential to inhibit essential enzymes in bacterial and fungal pathways, making them attractive candidates for the development of new anti-infective drugs.

A study focusing on benzimidazole derivatives fused with morpholine and Schiff bases explored their antimicrobial activity through computational methods. erdogan.edu.tr This research identified several key bacterial enzymes as potential targets for these compounds, including Enoyl-acyl carrier protein (ACP) reductase, Glucosamine-6-phosphate synthase, and D-Alanyl-D-Alanine dipeptidase. erdogan.edu.tr The computational docking studies suggested that these benzimidazole-morpholine hybrids could have favorable binding interactions with these enzymes, which are crucial for bacterial survival. erdogan.edu.tr For instance, compounds 3b and 3e from this study demonstrated potent inhibition of bacterial and fungal pathogens in in-vitro assays, and the computational analysis correlated these findings with strong binding affinities to the target enzymes. erdogan.edu.trijpsr.com

While direct enzyme inhibition data (e.g., IC50 values) for these specific analogues against the purified enzymes are not extensively reported in the available literature, the antimicrobial activity, often measured as Minimum Inhibitory Concentration (MIC), suggests that enzyme inhibition is a likely mechanism of action.

Dihydrofolate reductase (DHFR) is another critical enzyme in microorganisms that is a well-established target for antimicrobial drugs. mdpi.com It plays a vital role in the synthesis of nucleic acids and amino acids. mdpi.com While various heterocyclic compounds are known to be DHFR inhibitors, specific studies detailing the inhibitory activity of this compound analogues against DHFR are not prominently available in the reviewed literature.

Inhibition of Cancer-Related Enzymes (e.g., Cathepsin L-like proteinase, EGFR-TK)

The dysregulation of certain enzymes is a hallmark of cancer, and targeting these enzymes is a major strategy in cancer therapy. Benzimidazole derivatives have shown promise as inhibitors of cancer-related enzymes, particularly tyrosine kinases.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) is a key enzyme in signaling pathways that control cell growth and proliferation. Its overactivity is implicated in various cancers. Several studies have reported on benzimidazole analogues as inhibitors of EGFR-TK. A series of new benzimidazole congeners were synthesized and tested on a human breast carcinoma cell line (MCF-7), which has high EGFR expression. erdogan.edu.tr Most of these compounds showed antitumor activity with IC50 values in the micro- to nanomolar range. erdogan.edu.tr

In another study, novel benzimidazole/1,2,3-triazole hybrids were designed as EGFR inhibitors. nih.gov Compounds 6i and 10e from this series were particularly potent, with EGFR inhibition IC50 values of 78 nM and 73 nM, respectively, which were better than the reference drug erlotinib. nih.gov

Regarding Cathepsin L, a lysosomal cysteine protease involved in tumor invasion and metastasis, direct inhibitory data for this compound analogues is limited in the available literature. However, a study on macromolecular diamidobenzimidazole conjugates described the synthesis of a cathepsin B-cleavable linker, indicating that the benzimidazole scaffold can be engineered to interact with cathepsins. researchgate.netscbt.com

Inhibition of EGFR-TK by Benzimidazole Analogues
CompoundTarget EnzymeIC50 (nM)Reference
Compound 6i (benzimidazole/1,2,3-triazole hybrid)EGFR78 nih.gov
Compound 10e (benzimidazole/1,2,3-triazole hybrid)EGFR73 nih.gov

Inhibition of Oxidative Stress-Related Enzymes (e.g., Human NAD(P)H-Quinone oxidoreductase 1)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to detoxify them, is implicated in numerous diseases. Enzymes that modulate oxidative stress are therefore important therapeutic targets. Benzimidazole derivatives have been widely evaluated for their antioxidant properties.

Many studies have demonstrated the free radical scavenging and antioxidant activities of various benzimidazole derivatives. ijpsr.comnih.govresearchgate.net For example, some novel benzimidazole derivatives containing a triazole nucleus have been synthesized and screened for their antioxidant activities. erdogan.edu.tr Similarly, other studies have shown that benzimidazole derivatives can effectively scavenge DPPH and ABTS radicals, indicating their potential to mitigate oxidative stress. researchgate.net The neuroprotective effects of some benzimidazole derivatives have been attributed to their ability to combat oxidative stress by augmenting endogenous antioxidant proteins and reducing lipid peroxidation. nih.gov

Interaction with Cellular Macromolecules

The biological effects of this compound analogues are not limited to enzyme inhibition. These compounds can also interact with other cellular macromolecules, such as DNA and proteins, to elicit their therapeutic effects. The planar benzimidazole ring system is well-suited for intercalation into DNA, a mechanism that can disrupt DNA replication and lead to cytotoxic effects in cancer cells. Furthermore, the ability of the benzimidazole scaffold to form hydrogen bonds and engage in π-π stacking interactions allows for binding to various protein targets beyond enzyme active sites.

DNA Intercalation and Binding Mechanisms

The benzimidazole scaffold, being a planar heterocyclic system structurally similar to purine bases, is well-suited for interaction with nucleic acids. Analogues of this compound can bind to DNA through several non-covalent modes, primarily intercalation and groove binding.

Intercalation involves the insertion of the planar benzimidazole ring system between the stacked base pairs of the DNA double helix. nih.gov This insertion leads to significant conformational changes in the DNA structure, such as the unwinding and lengthening of the helix, which can disrupt critical cellular processes like DNA replication and transcription. nih.gov Spectroscopic studies, including UV-Vis absorption and fluorescence spectroscopy, are commonly employed to investigate these interactions. A shift in the absorption wavelength (bathochromic or hypochromic shift) upon addition of DNA to a solution of the compound is indicative of binding. Viscosity measurements of DNA solutions also provide evidence for intercalation; an increase in viscosity suggests a lengthening of the DNA helix, a characteristic of the intercalative binding mode. nih.gov

Groove binding , on the other hand, involves the compound fitting into the minor or major grooves of the DNA helix. This mode of interaction is often favored by non-planar molecules or those with specific hydrogen bonding capabilities that complement the functionalities present in the DNA grooves. Benzimidazole derivatives have been shown to engage in both binding modes, with the specific mode often depending on the nature and position of the substituents on the benzimidazole core. nih.gov For instance, some bis-benzimidazole derivatives are well-characterized minor groove binders. sciforum.net Molecular docking studies provide theoretical insights into the preferred binding mode and identify the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the compound-DNA complex. acs.org

Modulation of Protein Targets and Cellular Signaling Pathways

Beyond direct DNA interaction, this compound analogues exert their biological effects by targeting a wide array of cellular proteins, including enzymes and receptors, thereby modulating critical signaling pathways.

One of the key protein targets for benzimidazole derivatives is Poly(ADP-ribose) polymerase-1 (PARP-1) , an enzyme crucial for DNA repair. mdpi.com Inhibition of PARP-1 can lead to the accumulation of DNA damage, particularly in cancer cells with deficient DNA repair mechanisms, resulting in a synthetic lethality effect. mdpi.comnih.gov The benzimidazole scaffold can be modified to fit into the nicotinamide (NI) site or the adenosine (AD) site of the PARP-1 enzyme, blocking its activity. nih.gov

Another important class of targets is topoisomerases , enzymes that regulate DNA topology and are essential for replication and transcription. nih.gov Certain benzimidazole derivatives can act as topoisomerase poisons, stabilizing the transient DNA-enzyme cleavage complex. nih.gov This leads to the accumulation of DNA strand breaks and ultimately triggers apoptotic cell death. Both Topoisomerase I and Topoisomerase II can be targeted by these compounds. nih.govnih.gov

In the context of cancer and inflammation, various protein kinases are modulated by benzimidazole analogues. For example, inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in the angiogenesis pathway, has been demonstrated with morpholine-benzimidazole-oxadiazole derivatives, highlighting their anti-angiogenic potential. sciforum.net Other kinases implicated include p38 mitogen-activated protein kinase (p38 MAPK) and cyclin-dependent kinases (CDKs), which are central to cell cycle regulation and inflammatory responses. nih.gov

Furthermore, these compounds can modulate signaling pathways such as the Protease-Activated Receptor 1 (PAR(1)) signaling pathway , where certain benzimidazole derivatives have been shown to selectively inhibit Gq signaling without affecting other downstream pathways. acs.org They can also influence the p53-dependent signaling pathways and the EGFR/MAPK pathway , which are critical in regulating cell proliferation, apoptosis, and survival. nih.gov

Broad-Spectrum Biological Activities at the Molecular Level

The diverse molecular interactions of this compound analogues translate into a wide range of biological activities, from combating infectious agents to exerting anti-inflammatory, antioxidant, and anticancer effects.

Antimicrobial Mechanisms (Antibacterial, Antifungal, Antiviral, Antiparasitic, Anthelmintic)

The antimicrobial properties of this class of compounds are multifaceted, targeting different mechanisms in various pathogens.

Anthelmintic Mechanisms : The most well-elucidated antimicrobial mechanism of benzimidazoles is their anthelmintic action. The primary target is the parasite's β-tubulin . By binding to β-tubulin, these compounds inhibit its polymerization into microtubules. nih.gov This disruption of the microtubule cytoskeleton interferes with essential cellular functions in the parasite, including cell division, motility, and nutrient absorption, ultimately leading to paralysis and death. sciforum.netnih.gov Other proposed mechanisms include the inhibition of mitochondrial enzymes like fumarate reductase, which disrupts energy metabolism, and the impairment of glucose transport in the parasite. sciforum.net

Antibacterial and Antifungal Mechanisms : The mechanisms underlying the antibacterial and antifungal activities are more varied. For some derivatives, the mode of action may involve the disruption of microbial cell membrane integrity. nih.gov Others may function by inhibiting the synthesis of nucleic acids or blocking the function of essential enzymes. nih.gov In fungi, a key target for azole-containing compounds is the enzyme lanosterol 14α-demethylase , which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. acs.org Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, compromising membrane function. acs.org Additionally, some benzimidazole derivatives have been investigated as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), a potential novel antibiotic target. nih.gov

Antiviral Mechanisms : The antiviral activity of benzimidazole derivatives has been demonstrated against a range of viruses. For instance, certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have shown potent activity against Respiratory Syncytial Virus (RSV) and moderate activity against Bovine Viral Diarrhoea Virus (BVDV) and Yellow Fever Virus (YFV). mdpi.com The precise molecular mechanisms can vary depending on the virus, but they often involve the inhibition of viral replication by targeting viral enzymes or host factors essential for the viral life cycle.

The following table summarizes the minimum inhibitory concentration (MIC) values for some benzimidazole-morpholine analogues against various microbial strains, demonstrating their potential as antimicrobial agents.

CompoundMicroorganismMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)
2-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazolePseudomonas aeruginosa0.0156Chloramphenicol250
2-(4-chlorophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazolePseudomonas aeruginosa125Chloramphenicol250
Benzimidazole-1,2,3-triazole-sulfonamide hybrid (6a)Staphylococcus aureus32--
Benzimidazole-1,2,3-triazole-sulfonamide hybrid (6a)Candida albicans64--

Anti-inflammatory Molecular Pathways

The anti-inflammatory effects of this compound analogues are primarily mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

A major mechanism is the inhibition of cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. A study on a series of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives identified compounds with potent inhibitory activity against both COX-1 and COX-2. mdpi.com For example, the methoxy-substituted derivative 2b showed IC₅₀ values of 8.096 µM and 8.369 µM against COX-1 and COX-2, respectively. mdpi.com Another derivative, 2j , also exhibited dual inhibition with IC₅₀ values of 14.18 µM (COX-1) and 13.09 µM (COX-2). mdpi.com

Another critical anti-inflammatory pathway targeted by these compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes. nih.gov Benzimidazole derivatives have been shown to inhibit NF-κB activation, thereby downregulating the production of inflammatory cytokines and mediators. nih.govnih.gov This inhibition can occur at various levels of the pathway, including blocking the degradation of the inhibitory protein IκBα or preventing the nuclear translocation of the active NF-κB subunits. mdpi.com

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Analogues of this compound have demonstrated antioxidant properties through several mechanisms.

The primary antioxidant mechanism is radical scavenging , where the compounds directly neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. mdpi.comresearchgate.net The ability to donate a hydrogen atom or an electron to a free radical stabilizes it and terminates the radical chain reaction.

Another significant mechanism is the inhibition of lipid peroxidation . nih.gov Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. Benzimidazole derivatives have been shown to inhibit NADPH-dependent lipid peroxidation in rat liver microsomes, with some compounds exhibiting greater potency than the standard antioxidant butylated hydroxytoluene (BHT). nih.gov For instance, compound 10a , a 1-[(substituted thiocarbamoylhydrazine carbonyl) methyl]-2-phenyl-1H-benzimidazole derivative, caused an 84% inhibition of lipid peroxidation at a concentration of 10⁻³ M. nih.gov Additionally, molecular docking studies suggest that benzimidazole derivatives can inhibit enzymes like lipoxygenase (LOX) , which are involved in the catalytic peroxidation of lipids. sciforum.net

Antiproliferative and Antitumor Molecular Mechanisms

The anticancer activity of this compound analogues is attributed to a combination of molecular mechanisms that disrupt the growth and survival of cancer cells.

A key mechanism is the induction of apoptosis , or programmed cell death. These compounds can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. Evidence suggests that some derivatives can cause a decrease in the mitochondrial membrane potential, a hallmark of the intrinsic pathway, leading to the release of pro-apoptotic factors and the activation of caspases. nih.govacs.org The induction of apoptosis is a preferred mechanism for anticancer agents as it is a controlled process that avoids the inflammatory response associated with necrosis. nih.gov

Cell cycle arrest is another crucial antiproliferative mechanism. Benzimidazole derivatives can halt the progression of the cell cycle at specific checkpoints, most commonly the G1 or S phase. nih.govchiba-u.jp This prevents cancer cells from replicating their DNA and dividing. For example, some 2-(benzimidazol-2-yl)quinoxalines coupled with morpholine or piperazine have been shown to cause cell cycle arrest in the S phase. nih.gov This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors. chiba-u.jp

As mentioned previously, the inhibition of key enzymes is central to the antitumor activity of these compounds. This includes the inhibition of:

Topoisomerases I and II , leading to DNA damage. nih.gov

PARP-1 , compromising DNA repair mechanisms. nih.gov

VEGFR-2 , which inhibits angiogenesis, the formation of new blood vessels that supply tumors. nih.govnih.gov A morpholine-benzimidazole-oxadiazole derivative, compound 5h , exhibited potent VEGFR-2 inhibition with an IC₅₀ of 0.049 µM, comparable to the reference drug sorafenib. nih.govnih.gov

The following table presents the cytotoxic activity (IC₅₀ values) of selected benzimidazole-morpholine analogues against various cancer cell lines.

CompoundCancer Cell LineActivity (IC₅₀ in µM)
Morpholine-benzimidazole-oxadiazole (5h)HT-29 (Colon Cancer)0.049 (VEGFR-2 Inhibition)
Morpholine-benzimidazole-oxadiazole (5j)HT-29 (Colon Cancer)0.098 (VEGFR-2 Inhibition)
2-(4-methoxybenzyl)-1H-benzo[d]imidazole (3m)RAW 264.7 (NF-κB Inhibition)1.7
2-(2-methoxybenzyl)-1H-benzo[d]imidazole (3n)RAW 264.7 (NF-κB Inhibition)2.4

Preclinical Pharmacokinetic Evaluation Through in Silico and in Vitro Adme Studies

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME screening provides valuable early insights into the potential pharmacokinetic profile of a compound. molaid.com By analyzing the molecular structure of 2-Morpholin-4-ylmethyl-1H-benzoimidazole, various physicochemical and pharmacokinetic parameters can be predicted using computational models. These predictions are often guided by established principles such as Lipinski's Rule of Five, which helps to forecast a compound's drug-likeness and potential for oral bioavailability.

The key structural features of this compound include the benzimidazole (B57391) core, a flexible methylene (B1212753) linker, and a morpholine (B109124) ring. The benzimidazole moiety provides a rigid, aromatic scaffold, while the morpholine group is known to often enhance aqueous solubility.

Predicted Physicochemical Properties for ADME Profiling

Computational tools can generate predictions for several key ADME-related properties. For compounds with similar structures, adherence to rules like Lipinski's and Veber's suggests good potential for oral absorption and bioavailability. The topological polar surface area (TPSA) is a particularly useful descriptor, with values under 140 Ų generally correlating with good oral bioavailability. molaid.com

Table 1: Predicted In Silico ADME Properties for this compound This table is illustrative and based on computational predictions for structurally related compounds. | Parameter | Predicted Value/Classification | Implication for Pharmacokinetics | | :--- | :--- | :--- | | Absorption | | | Lipinski's Rule of 5 | Compliant | Good potential for drug-likeness and oral absorption. | | Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. | | Distribution | | | Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited distribution into the central nervous system. | | P-glycoprotein (P-gp) Substrate | Likely Yes | Potential for active efflux from cells, affecting distribution. | | Metabolism | | | CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this specific enzyme. | | CYP450 3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this major metabolic enzyme. | | Excretion | | | Primary Route | Likely Metabolic | Expected to be cleared primarily through metabolism rather than direct excretion. |

In Vitro Assessment of Key Pharmacokinetic Parameters

To complement and validate in silico predictions, a series of in vitro experiments are essential. These assays provide quantitative data on specific pharmacokinetic attributes of this compound.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a critical determinant of a compound's absorption, distribution, and permeability. It is known that molecules with high lipophilicity tend to exhibit higher plasma protein binding. The estimated log P for related benzimidazole structures is around 2.5, indicating moderate hydrophobicity. This balance is often sought in drug design to achieve adequate membrane permeability without compromising solubility.

A compound's ability to permeate biological membranes, such as the intestinal epithelium, is crucial for oral absorption. In vitro models, like the Caco-2 cell permeability assay, are used to assess this. These models can also determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Many heterocyclic compounds are P-gp substrates, which can limit their net absorption and tissue penetration.

The metabolic stability of a compound determines its half-life and duration of action in the body. In vitro studies using liver microsomes or hepatocytes from different species (e.g., human, rat) are standard for evaluating this parameter. For benzimidazole-based compounds, metabolism often occurs via oxidation mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4. Potential metabolic pathways for this compound could include hydroxylation of the benzimidazole ring or N-demethylation at the morpholine moiety. High metabolic stability is a desirable trait, as seen in some fluorinated benzimidazole analogs which remained 90% unmetabolized after 120 minutes of incubation with human liver microsomes.

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly impacts its distribution and the concentration of the free, pharmacologically active drug. Compounds with high lipophilicity tend to have higher plasma protein binding. The equilibrium dialysis method is a common in vitro technique to determine the fraction of the unbound drug (Fu) in plasma. For many drug candidates, plasma protein binding can be extensive (>97%).

Table 2: Typical In Vitro Pharmacokinetic Assays and Expected Profile for this compound This table is illustrative, outlining standard experimental evaluations and anticipated outcomes based on structurally similar compounds.

Parameter In Vitro Assay Expected Outcome/Profile
Kinetic Solubility Turbidimetric Solubility Assay Moderate to good aqueous solubility at pH 7.4.
Lipophilicity HPLC or Shake-Flask Method Moderate log P, indicating a balance between solubility and permeability.
Permeability Caco-2 Permeability Assay Moderate to high permeability, potential P-gp substrate.
Metabolic Stability Liver Microsome Incubation Assay Moderate stability, with metabolism likely mediated by CYP enzymes.

| Plasma Protein Binding | Equilibrium Dialysis | Moderate to high binding to plasma proteins. |

Assessment of Drug-Likeness and Pharmacokinetic Suitability

The "drug-likeness" of a molecule is a qualitative concept used to evaluate its potential to be an orally active drug. This assessment is often based on the compound's physicochemical properties and their comparison to established guidelines, such as Lipinski's Rule of Five. taylorandfrancis.comdrugbank.com These rules are derived from the analysis of successful oral drugs and provide a valuable framework for early-stage drug discovery. taylorandfrancis.comyoutube.com For this compound and its analogs, in silico tools are frequently employed to predict these properties, offering a rapid and cost-effective initial screening. nih.govresearchgate.net

In Silico Physicochemical Properties and Drug-Likeness Analysis

In silico predictions for this compound and structurally similar benzimidazole-morpholine derivatives generally indicate a favorable drug-like profile. These compounds typically adhere to Lipinski's Rule of Five, which suggests good oral bioavailability. taylorandfrancis.comnih.gov The key parameters evaluated are molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA).

Table 1: Predicted Physicochemical Properties for Representative Benzimidazole-Morpholine Derivatives This table presents a range of predicted values for benzimidazole-morpholine derivatives, providing a representative profile for compounds structurally similar to this compound.

ParameterPredicted Value RangeLipinski's Rule of Five Guideline
Molecular Weight ( g/mol )300 - 500< 500
logP2.0 - 4.5≤ 5
Hydrogen Bond Donors1 - 2≤ 5
Hydrogen Bond Acceptors3 - 5≤ 10
Topological Polar Surface Area (TPSA) (Ų)40 - 80< 140

Data compiled from various in silico studies on benzimidazole derivatives. researchgate.netnih.gov

The predicted molecular weights for this class of compounds are generally well within the acceptable limit of less than 500 g/mol . nih.gov The lipophilicity, as indicated by logP, tends to be in a moderate range, which is crucial for balancing solubility and membrane permeability. The number of hydrogen bond donors and acceptors also typically falls within the recommended limits, further supporting the potential for good oral absorption. nih.gov Additionally, the topological polar surface area (TPSA), a descriptor that correlates with passive molecular transport through membranes, is often predicted to be in a range conducive to good cell permeability. researchgate.net

In Vitro and In Silico ADME Profile

Beyond the physicochemical properties, in silico and in vitro models are used to predict the ADME profile of drug candidates. These studies provide insights into how the compound is likely to behave in a biological system.

Absorption: In silico models for gastrointestinal (GI) absorption for benzimidazole-morpholine derivatives often predict high absorption rates. nih.gov This is consistent with their favorable physicochemical properties.

Distribution: The volume of distribution (Vd) is a key parameter that describes how a drug is distributed throughout the body. For this class of compounds, in silico predictions often suggest moderate to high Vd values. The ability to cross the blood-brain barrier (BBB) is another critical aspect of distribution, particularly for compounds targeting the central nervous system. In silico models can provide an initial assessment of BBB penetration, with some benzimidazole-morpholine derivatives showing a potential to cross this barrier.

Metabolism: The metabolic stability of a compound is a major determinant of its half-life and bioavailability. In vitro studies using liver microsomes are commonly employed to assess metabolic stability. nih.gov Benzimidazole derivatives can undergo various metabolic transformations, and understanding these pathways is essential. nih.gov

Excretion: The route and rate of excretion determine the elimination of the drug and its metabolites from the body. While specific data for this compound is not available, related compounds are typically eliminated through a combination of renal and hepatic pathways.

Table 2: Representative In Silico and In Vitro ADME Profile of Benzimidazole-Morpholine Analogs This table summarizes typical ADME properties for benzimidazole-morpholine derivatives based on available research, offering a predictive overview for this compound.

ADME ParameterFinding/Prediction
Absorption
Gastrointestinal (GI) AbsorptionHigh (predicted in silico)
Distribution
Plasma Protein BindingModerate to High
Blood-Brain Barrier (BBB) PenetrationVariable (predicted in silico)
Metabolism
In Vitro Metabolic Stability (Liver Microsomes)Moderate to High
Excretion
Primary RouteHepatic and/or Renal

Data synthesized from preclinical studies on analogous compounds. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Morpholin-4-ylmethyl-1H-benzoimidazole derivatives?

  • Methodology :

  • Step 1 : React 3-amino-4-(morpholinoethylamino) benzoate with a sodium metabisulfite adduct of an aldehyde (e.g., trifluoromethyl benzaldehyde) in DMF under reflux (130°C, 4 hours) .
  • Step 2 : Purify via ethyl acetate extraction, drying over Na₂SO₄, and recrystallization from ethyl acetate.
  • Key Data : Yield improvement (e.g., 92% with Raney nickel catalyst to avoid dehalogenation byproducts) .
  • Troubleshooting : Monitor byproducts (e.g., hydrodechlorination) via LC-MS and adjust catalysts (e.g., Pd/C vs. Raney nickel) .

Q. Which spectroscopic techniques are critical for structural validation of benzimidazole derivatives?

  • Methodology :

  • NMR : Assign peaks for morpholine protons (δ ~2.5–3.5 ppm) and benzimidazole aromatic protons (δ ~7.0–8.5 ppm) .
  • IR : Confirm C=N stretching (∼1600 cm⁻¹) and morpholine C-O-C (∼1120 cm⁻¹) .
  • Elemental Analysis : Validate purity (e.g., C%: calc. 58.7 vs. exp. 58.5) .

Advanced Research Questions

Q. How do substituents influence the conformational dynamics of the morpholine ring in benzimidazole derivatives?

  • Methodology :

  • Crystallographic Analysis : Use SHELXL for refinement and ORTEP-3 for visualization .
  • Cremer-Pople Parameters : Calculate puckering amplitude (Q) and phase angles (θ, φ) for the morpholine ring. Example: Q = 0.5778 Å, θ = 178.81°, φ = 128° (chair conformation) .
  • Dihedral Angles : Compare benzimidazole-morpholine dihedrals (e.g., 75.45° in ) to assess steric effects .

Q. How can computational methods resolve contradictions in crystallographic data for benzimidazole derivatives?

  • Methodology :

  • Structure Validation : Use PLATON (ADDSYM) to check missed symmetry or twinning .
  • Hydrogen Bonding : Map intermolecular interactions (e.g., C–H⋯F/O) to validate packing motifs .
  • Docking Studies : Analyze ligand-receptor interactions (e.g., with topoisomerase I) using AutoDock Vina; compare docking scores for substituent effects .

Q. What strategies mitigate byproduct formation during benzimidazole synthesis?

  • Methodology :

  • Reaction Optimization Table :
CatalystSolventTemp (°C)Yield (%)Byproduct (%)
Pd/CEtOH256520 (dehalogenated)
Raney NiH₂O4592<5
  • Byproduct Analysis : Use HPLC-MS to identify hydrodechlorination products; switch to non-polar solvents (e.g., DMF) to stabilize intermediates .

Q. How do electronic effects of substituents modulate benzimidazole bioactivity?

  • Methodology :

  • SAR Studies : Compare IC₅₀ values for derivatives with electron-withdrawing (e.g., CF₃) vs. donating (e.g., OCH₃) groups. Example: CF₃-substituted analogs show 10× higher topoisomerase inhibition .
  • DFT Calculations : Compute HOMO-LUMO gaps (e.g., at B3LYP/6-31G* level) to correlate with redox activity .

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